molecular formula C43H70O12 B1683658 Trinactin CAS No. 7561-71-9

Trinactin

Cat. No. B1683658
CAS RN: 7561-71-9
M. Wt: 779 g/mol
InChI Key: DFQMKYUSAALDDY-WATWMZDWSA-N
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Description

Trinactin is a tetracyclic lactone compound produced by Streptomyces . It is a monovalent cation ionophore with high selectivity to ammonium and potassium . It can inhibit the proliferation of T cells induced by IL-2, and inhibit the production of cytokines at nanomolar levels of IL-2, IL-4, IL-5, and interferon-γ .


Molecular Structure Analysis

Trinactin has a molecular formula of C43H70O12 and a molecular weight of 779.0 . The exact structure of Trinactin is not provided in the available literature.


Physical And Chemical Properties Analysis

Trinactin is soluble in ethanol, methanol, DMF, and DMSO . It has a boiling point of 909.7°C at 760 mmHg and a density of 1.024 g/cm3 .

Scientific Research Applications

  • Immunosuppressive Effects : Trinactin, along with other polynactins like dinactin and tetranactin, has been studied for its immunosuppressive effects. It is found to delay or suppress the onset of S-antigen-induced experimental autoimmune uveoretinitis (EAU) in rats. This effect suggests that Trinactin can suppress T-lymphocyte proliferation without causing cell injury, indicating its potential in immunosuppressive therapy (Tanouchi & Shichi, 1987).

  • Stimulation of K+-ATPase : Trinactin has been shown to stimulate the K+-ATPase of oxyntic cell microsomes, influencing potassium ion transport. This property could be significant in understanding cellular ion transport mechanisms (Ganser & Forte, 1973).

  • Antibiotic Properties : Trinactin, along with related antibiotics like nonactin, monactin, and dinactin, has been studied for its structural and stereochemical properties. Although these compounds have little or no antimicrobial activity, their structures are of scientific interest (Shaw, 1967).

  • Biotransformation Pathways : Research on trinactin-related compounds, such as GalNAc3-conjugated antisense oligonucleotides, helps in understanding their biotransformation, disposition, and elimination pathways in organisms. This knowledge is crucial for developing new drug delivery systems and therapeutic agents (Shemesh et al., 2016).

Safety And Hazards

Trinactin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of Trinactin research could involve further investigation into its antifungal properties . Additionally, the potential of Trinactin as a novel antifungal drug could be explored, given the need for new, effective medications to treat fungal infections .

properties

IUPAC Name

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQMKYUSAALDDY-MQEBUAKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997055
Record name 5,14,23-Triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trinactin

CAS RN

7561-71-9
Record name Trinactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,14,23-Triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,14,23-triethyl-2,11,20,29,32-pentamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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